Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and material science.
The compound is classified as a fluorinated aromatic ester, with the molecular formula and a molecular weight of 288.27 g/mol. It is recognized under the CAS number 1858256-51-5 and can be found in various chemical databases, including PubChem and Benchchem.
The synthesis of Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves several key steps:
These synthetic routes are designed to optimize yield and purity, often employing continuous flow reactors for efficiency.
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution .
The mechanism of action for Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine group allows for specific interactions with protein sites, potentially modulating their activity .
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate has several significant applications:
The structural architecture of methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1858256-51-5; C₁₃H₁₅F₃N₂O₂; MW: 288.27) exemplifies precision engineering for multi-kinase inhibition [1]. The benzoate core serves as a planar scaffold facilitating π-stacking within kinase hydrophobic pockets, while the methyl ester (–COOCH₃) at C1 enhances membrane permeability and metabolic stability compared to carboxylic acid analogs. The meta-positioned fluorine atoms (C2, C3, C5) induce electron-withdrawing effects that polarize the aromatic ring, strengthening hydrogen-bond acceptor interactions with catalytic lysine residues in kinases. The 4-methylpiperazine moiety at C4 introduces conformational flexibility and basicity (pKa ~7.5–8.5), enabling salt-bridge formation with aspartate residues in the kinase hinge region. This strategic placement balances target engagement with physicochemical properties, as evidenced by computational predictions of high passive diffusion (LogP ~2.1) [1] [3].
Table 1: Structural Components and Their Functional Roles
Structural Feature | Position | Function in Kinase Inhibition |
---|---|---|
Methyl ester | C1 | Enhances lipophilicity and metabolic stability |
Fluorine atoms | C2, C3, C5 | Electron withdrawal, polarization, and hydrophobic contacts |
4-Methylpiperazine | C4 | Salt-bridge formation and conformational adaptability |
Benzoate core | Central ring | π-stacking in hydrophobic pockets |
The trifluoro substitution pattern (2,3,5-) is a critical determinant of target selectivity and binding kinetics. Fluorine atoms at C3 and C5 generate steric constraints that block access to off-target ATP pockets, reducing inhibition of kinases like EGFR (ΔKd = 42 nM vs. >500 nM for fluorinated vs. non-fluorinated analogs) [1] [7]. Density functional theory (DFT) studies reveal that C2 fluorine amplifies the dipole moment (by ~1.8 D) of the benzoate ring, strengthening electrostatic interactions with the glycine-rich loop. Additionally, ¹⁹F-NMR spectroscopy confirms that the C3 fluorine participates in halogen bonding with carbonyl oxygens in the activation loop (binding energy gain: ~1.2–2.4 kcal/mol) [7]. This multi-faceted fluorine synergy enhances kinase binding entropy while minimizing off-target liabilities.
Table 2: Impact of Fluorination Patterns on Kinase Binding
Fluorine Position | Interaction Type | Effect on Binding Affinity |
---|---|---|
C2 | Dipole enhancement | Strengthens electrostatic interactions |
C3 | Halogen bonding | Stabilizes activation loop conformation |
C5 | Steric occlusion | Blocks off-target kinase access |
Molecular dynamics (MD) simulations (50 ns) and free-energy perturbation (FEP) calculations demonstrate that the compound occupies allosteric sites in ABL1 and FLT3 kinases. The protonated 4-methylpiperazine forms a salt bridge with Asp381 in ABL1 (distance: 2.7 Å; occupancy: 88%), inducing a DFG-"out" conformation that disrupts ATP binding [3]. MM/GBSA analyses estimate ΔGbind = –10.3 kcal/mol, driven by van der Waals contributions from the trifluorinated ring. Notably, the methyl group on piperazine prevents desolvation penalties by orienting the N-methyl away from hydrophobic sub-pockets. Comparative simulations reveal >20-fold selectivity for FLT3 over KIT due to steric incompatibility with the KIT Leu799 gatekeeper residue [5] [7].
The 4-methylpiperazine group in methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate confers distinct advantages over related scaffolds:
Table 3: Piperazine-Based Kinase Inhibitor Scaffolds
Compound | CAS | Linker Chemistry | Molecular Weight | Key Pharmacological Feature |
---|---|---|---|---|
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | 1858256-51-5 | Direct C-N bond | 288.27 | Optimal ligand efficiency |
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | 314268-40-1 | Methylene linker | 248.32 | Increased flexibility |
Methyl 3-(4-methylpiperazin-1-yl)benzoate | 474334-89-9 | Direct C-N bond | 234.30 | Reduced steric bulk |
tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | 1034975-35-3 | Direct C-N bond with amino group | 291.39 | Enhanced solubility |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1